Cinametic acid
Overview
Description
Cinametic acid, also known as phenylacrylic acid, is an organic compound with the molecular formula C9H8O2. It is a white crystalline substance that is slightly soluble in water and freely soluble in many organic solvents. This compound is classified as an unsaturated carboxylic acid and occurs naturally in a variety of plants, including cinnamon bark and some fruits .
Scientific Research Applications
Cinametic acid has a wide range of scientific research applications:
Mechanism of Action
Cinnamic acid derivatives play a role in treating cancer, bacterial infections, diabetes, and neurological disorders . The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
Safety and Hazards
Cinnamic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing skin thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinametic acid can be synthesized through several methods:
Perkin Reaction: This is the oldest commercially used route, involving the reaction of benzaldehyde with acetic anhydride in the presence of an alkali metal acetate.
Base-Catalyzed Condensation: This method involves the condensation of acetyl chloride and benzaldehyde, followed by hydrolysis of the acid chloride product.
Oxidation of Cinnamaldehyde: Another method involves the oxidation of cinnamaldehyde.
Industrial Production Methods: Industrial production of this compound typically employs the Perkin reaction due to its efficiency and cost-effectiveness. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Cinametic acid undergoes various types of chemical reactions:
Oxidation: this compound can be oxidized to produce benzoic acid.
Reduction: It can be reduced to produce phenylpropanoic acid.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride.
Major Products Formed:
Oxidation: Benzoic acid.
Reduction: Phenylpropanoic acid.
Substitution: Various substituted phenylacrylic acids depending on the substituent introduced.
Comparison with Similar Compounds
Cinametic acid is similar to other phenylpropanoids such as:
Benzoic Acid: Both compounds have a benzene ring, but benzoic acid lacks the acrylic acid group.
Phenylacetic Acid: Similar structure but with a different functional group arrangement.
Phenylpropanoic Acid: A reduction product of this compound.
Uniqueness: this compound’s unique combination of a benzene ring, an alkene double bond, and an acrylic acid functional group allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in various fields .
Properties
IUPAC Name |
3-[4-(2-hydroxyethoxy)-3-methoxyphenyl]prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-16-11-8-9(3-5-12(14)15)2-4-10(11)17-7-6-13/h2-5,8,13H,6-7H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUMZJCKFQVSRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865786 | |
Record name | 3-[4-(2-Hydroxyethoxy)-3-methoxyphenyl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35703-32-3 | |
Record name | 3-[4-(2-Hydroxyethoxy)-3-methoxyphenyl]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35703-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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